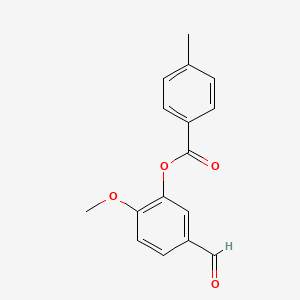![molecular formula C20H24N2O2 B5881879 3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)
3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide, commonly known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology and medicine. IPPB is a synthetic compound that belongs to the class of benzamides and is known for its unique structure and properties.
Aplicaciones Científicas De Investigación
IPPB has been the subject of extensive scientific research due to its potential applications in the field of pharmacology and medicine. One of the primary areas of research has been the investigation of IPPB's therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. IPPB has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of IPPB is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. IPPB has been shown to inhibit the activity of certain enzymes, including histone deacetylases and phosphodiesterases, which are involved in the regulation of gene expression and cellular signaling.
Biochemical and Physiological Effects:
IPPB has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. IPPB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. IPPB has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of IPPB is its potent pharmacological activity, which makes it a promising candidate for drug development. However, the synthesis of IPPB is a complex process that requires expertise in organic chemistry and advanced laboratory equipment. Additionally, the high cost of IPPB synthesis may limit its use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on IPPB, including the investigation of its therapeutic potential in the treatment of various diseases, the optimization of the synthesis method to reduce costs and increase yield, and the development of novel analogs with improved pharmacological activity. Additionally, the investigation of IPPB's mechanism of action and its interaction with specific enzymes and signaling pathways may provide insights into the development of new therapeutic approaches for various diseases.
Conclusion:
IPPB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology and medicine. The synthesis of IPPB is a complex process that requires expertise in organic chemistry and advanced laboratory equipment. IPPB has been shown to exhibit potent pharmacological activity, including anti-inflammatory, anti-cancer, and neuroprotective properties. There are several future directions for research on IPPB, including the investigation of its therapeutic potential, the optimization of the synthesis method, and the development of novel analogs with improved pharmacological activity.
Métodos De Síntesis
IPPB is synthesized through a multi-step process that involves the reaction of 2-(1-pyrrolidinyl)aniline with isopropyl chloroformate and 3-amino benzamide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to ensure the formation of the desired product. The synthesis of IPPB is a complex process that requires expertise in organic chemistry and advanced laboratory equipment.
Propiedades
IUPAC Name |
3-propan-2-yloxy-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)24-17-9-7-8-16(14-17)20(23)21-18-10-3-4-11-19(18)22-12-5-6-13-22/h3-4,7-11,14-15H,5-6,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMAZYSEFNPASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

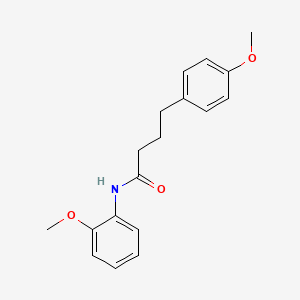
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)

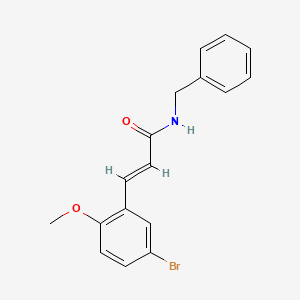
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)
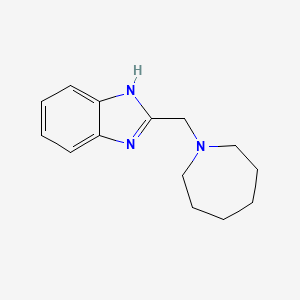
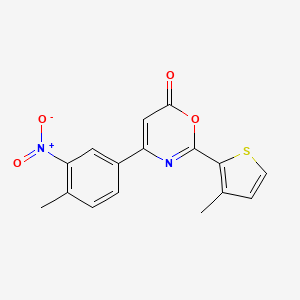

![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)

